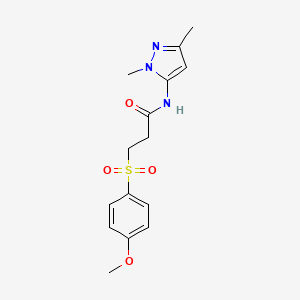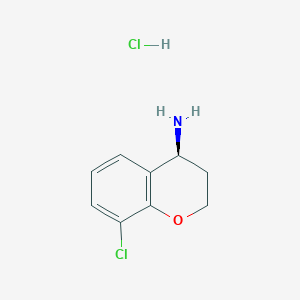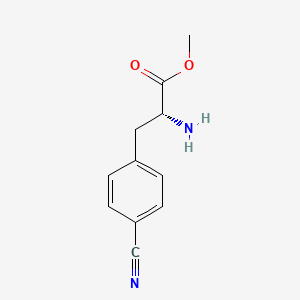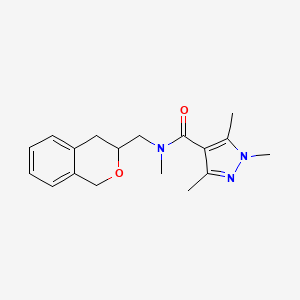![molecular formula C16H23N B2764551 N-Methyl-1-[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287330-67-8](/img/structure/B2764551.png)
N-Methyl-1-[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-1-[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, commonly known as "MT-45," is a synthetic opioid that has gained attention in recent years due to its potential for abuse and dependence. MT-45 was first synthesized in the 1970s as part of research into the development of new analgesics. However, it was never approved for medical use and has since been classified as a Schedule I controlled substance in the United States.
Mechanism of Action
MT-45 acts on the mu-opioid receptor in the brain, which is responsible for mediating the effects of opioids. It is a partial agonist, meaning that it activates the receptor to a lesser extent than full agonists like morphine. However, it still produces effects such as pain relief and euphoria.
Biochemical and Physiological Effects
MT-45 produces a range of biochemical and physiological effects in the body. These include analgesia, sedation, respiratory depression, and pupillary constriction. It also produces a sense of euphoria and can lead to addiction and dependence with repeated use.
Advantages and Limitations for Lab Experiments
MT-45 has several advantages and limitations for use in lab experiments. One advantage is that it is a selective mu-opioid receptor agonist, meaning that it can be used to study the effects of mu-receptor activation without affecting other opioid receptors. However, its potency is lower than other opioids, which may limit its usefulness in certain experiments. Additionally, its potential for abuse and dependence means that it must be handled with caution in the lab.
Future Directions
There are several potential future directions for research into MT-45. One area of interest is its potential as a treatment for pain, particularly in cases where other opioids are not effective. Another area of research is the development of new opioid medications that have reduced potential for abuse and dependence. Finally, there is a need for more research into the mechanisms of action of MT-45 and other opioids, as well as their long-term effects on the body.
Synthesis Methods
MT-45 is synthesized through a multi-step process that involves the reaction of various chemical reagents. The exact synthesis method is not widely available due to the illicit nature of the drug. However, it is known that the starting material for the synthesis is cyclohexanone, which is converted to a bicyclic intermediate through a series of reactions. The intermediate is then reacted with 2,4,6-trimethylphenyl magnesium bromide to form the final product.
Scientific Research Applications
MT-45 has been used in scientific research to investigate its pharmacological properties and potential therapeutic applications. One study found that MT-45 has analgesic effects in animal models and may be useful in the treatment of pain. Another study investigated the potential of MT-45 as a treatment for opioid addiction, but found that it was not effective in reducing withdrawal symptoms or drug-seeking behavior.
properties
IUPAC Name |
N-methyl-1-[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N/c1-11-5-12(2)14(13(3)6-11)16-7-15(8-16,9-16)10-17-4/h5-6,17H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPQRXMBBFQUJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C23CC(C2)(C3)CNC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl({[3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl})amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopropyl-4-methyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrimidine](/img/structure/B2764470.png)




![3-(benzenesulfonyl)-N-(3-methylsulfanylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2764477.png)
![(Z)-ethyl 1-isobutyl-5-oxo-2-((3-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2764480.png)

![1-(3,5-Dimethylphenyl)-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrazin-2-one](/img/structure/B2764482.png)

![N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]-3-(trifluoromethyl)aniline](/img/structure/B2764485.png)
![2-[(3-Methoxy-2-naphthoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2764486.png)
![4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperidine](/img/structure/B2764490.png)
